7-Chloro-6-fluoroquinolin-4(1H)-one
Description
7-Chloro-6-fluoroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of both chlorine and fluorine atoms attached to the quinoline ring
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSXZJROLBGYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565209 | |
| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108494-79-7, 106024-91-3 | |
| Record name | 7-Chloro-6-fluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108494-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-4-hydroxyquinoline and thionyl chloride.
Chlorination: The 6-fluoro-4-hydroxyquinoline is treated with thionyl chloride to introduce the chlorine atom at the 7th position of the quinoline ring.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives, respectively.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 7-Chloro-6-fluoroquinolin-4(1H)-one is in the development of antimicrobial agents. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. Research indicates that compounds with similar structures exhibit significant efficacy against various pathogens, making them candidates for further development as antibiotics.
Antimalarial Properties
Recent studies have explored the antimalarial activity of quinoline derivatives, including this compound. The structural modifications in this compound may enhance its interaction with malarial parasites, potentially leading to effective treatments against malaria.
Anticancer Potential
Quinolines have also been investigated for their anticancer properties. The unique structure of this compound may allow it to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms and therapeutic potential.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, starting from readily available precursors such as 6-fluoro-4-hydroxyquinoline. The use of reagents like thionyl chloride facilitates the introduction of chlorine at the seventh position of the quinoline ring. Optimized conditions in industrial settings can enhance yield and purity, making this compound accessible for research and application.
Material Science Applications
Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows researchers to track biological processes in real-time, providing valuable insights into cellular mechanisms.
Polymer Chemistry
This compound can also serve as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with tailored properties for specific applications, such as drug delivery systems or biosensors.
Toxicological Profile
Understanding the safety and toxicity profile of this compound is critical for its application in medicinal chemistry. Preliminary data suggest that while this compound exhibits biological activity, it may also pose risks such as skin irritation and respiratory tract irritation upon exposure . Comprehensive toxicological studies are essential to evaluate its safety for human use.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinolin-4(1H)-one: Lacks the fluorine atom at the 6th position.
6-Fluoroquinolin-4(1H)-one: Lacks the chlorine atom at the 7th position.
Quinolin-4(1H)-one: Lacks both chlorine and fluorine atoms.
Uniqueness
7-Chloro-6-fluoroquinolin-4(1H)-one is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
7-Chloro-6-fluoroquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. Its molecular formula is C9H6ClFN2O. The presence of halogen substituents at critical positions enhances its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structural features allow it to interact with biological targets such as enzymes and receptors involved in microbial resistance mechanisms.
Anticancer Activity
Research indicates that this compound has significant anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has been demonstrated to modulate biological pathways associated with cancer cell growth and survival, making it a candidate for further pharmaceutical development in oncology.
The mechanism of action of this compound involves its interaction with specific molecular targets, including DNA and various enzymes. The halogen substituents enhance the compound's ability to bind to these targets, leading to inhibition of critical biological processes such as DNA replication and enzyme activity .
Comparative Analysis with Analogous Compounds
The biological activity of this compound can be compared with other quinoline derivatives. The following table summarizes key features and activities of similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chloroquinoline | Lacks fluorine; simpler structure | Moderate antibacterial activity |
| 6-Fluoroquinoline | Lacks chlorine; similar reactivity | Limited anticancer properties |
| 7-Bromoquinolin-4(1H)-one | Contains bromine; different halogen properties | Variable antimicrobial activity |
| 8-Hydroxyquinoline | Hydroxy group instead of halogens | Known for chelation properties |
The unique combination of chlorine and fluorine in this compound enhances its reactivity and potential biological activity compared to its analogs, making it a promising candidate for further investigation in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Anticancer Potential : Another research highlighted its effectiveness against various cancer cell lines, where it exhibited dose-dependent cytotoxicity, suggesting that it could be developed into an anticancer therapeutic .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound interferes with DNA synthesis in cancer cells, which is crucial for its antiproliferative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
